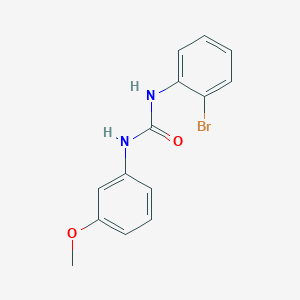![molecular formula C16H15F3N2O3 B5484422 4-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B5484422.png)
4-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes an ethoxy and methoxy substituted phenyl group, a trifluoromethyl group, and a pyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one typically involves multiple steps, starting with the preparation of the substituted phenyl and pyrimidinone intermediates. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form the carbon-carbon bond between the phenyl and pyrimidinone moieties.
Aldol Condensation: This reaction is employed to introduce the ethenyl linkage between the phenyl and pyrimidinone groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts and solvents to facilitate the reactions.
化学反应分析
Types of Reactions
4-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
科学研究应用
4-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
作用机制
The mechanism by which 4-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
4-ethyl-2-methoxyphenol: This compound shares the methoxyphenyl group but lacks the pyrimidinone and trifluoromethyl groups.
4-(ethoxymethyl)-2-methoxyphenol: Similar in structure but with different substituents on the phenyl ring.
Uniqueness
4-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrimidinone core contributes to its potential biological activity .
属性
IUPAC Name |
4-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-3-24-12-7-5-10(8-13(12)23-2)4-6-11-9-14(16(17,18)19)21-15(22)20-11/h4-9H,3H2,1-2H3,(H,20,21,22)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZLQSMCRZGZEJ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R*,2R*,6S*,7S*)-4-{[4-(methylsulfonyl)phenyl]acetyl}-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5484347.png)

![4-bromo-N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5484358.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5484362.png)
![1-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5484366.png)
![8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5484367.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5484369.png)
![N-[1-(1-D-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-chlorophenyl)urea hydrochloride](/img/structure/B5484375.png)
![(2E)-3-[3-bromo-4-(propan-2-yloxy)phenyl]-2-(2-chlorophenyl)prop-2-enenitrile](/img/structure/B5484394.png)
![4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5484399.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5484400.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5484410.png)
![7-(2,3-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5484416.png)
![{4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluorophenyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5484428.png)
